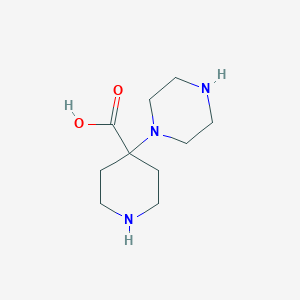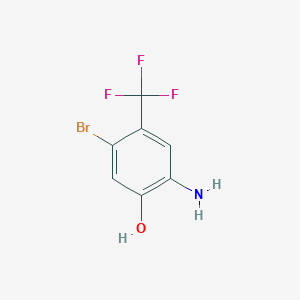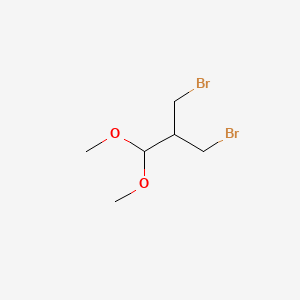
3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane: is an organic compound that belongs to the class of brominated alkanes. It is characterized by the presence of two bromine atoms and two methoxy groups attached to a propane backbone. This compound is often used as an intermediate in organic synthesis due to its reactivity and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane typically involves the bromination of 2-(bromomethyl)-1,1-dimethoxypropane. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of bromine in large quantities requires careful handling and safety measures to prevent exposure and environmental contamination.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Elimination Reactions: The compound can also undergo elimination reactions to form alkenes. For example, treatment with a strong base like potassium tert-butoxide (KOtBu) can lead to the formation of 2-(bromomethyl)-1,1-dimethoxypropene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines can be used under mild to moderate conditions (room temperature to 50°C).
Elimination: Strong bases like potassium tert-butoxide (KOtBu) or sodium hydride (NaH) are used under anhydrous conditions and elevated temperatures (50-100°C).
Major Products:
Substitution Products: Depending on the nucleophile, products such as 2-(hydroxymethyl)-1,1-dimethoxypropane, 2-(cyanomethyl)-1,1-dimethoxypropane, or 2-(aminomethyl)-1,1-dimethoxypropane can be formed.
Elimination Products: The major product of elimination is 2-(bromomethyl)-1,1-dimethoxypropene.
Aplicaciones Científicas De Investigación
Chemistry: 3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane is used as a building block in organic synthesis. It serves as an intermediate for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize biologically active molecules
Industry: The compound is used in the production of specialty chemicals and materials. It can be employed in the synthesis of polymers, resins, and other materials that require brominated intermediates.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing for substitution and elimination reactions. The presence of methoxy groups can stabilize the intermediate carbocations formed during these reactions, facilitating the overall process.
Molecular Targets and Pathways: In biological systems, the compound can interact with nucleophilic sites on biomolecules such as proteins and nucleic acids. This interaction can lead to modifications of the biomolecules, potentially altering their function and activity.
Comparación Con Compuestos Similares
3-Bromo-2-(bromomethyl)propionic acid: This compound has a similar structure but contains a carboxylic acid group instead of methoxy groups.
3-Bromo-2-(bromomethyl)propene: This compound is an unsaturated analog with a double bond in the propane backbone.
Uniqueness: 3-Bromo-2-(bromomethyl)-1,1-dimethoxypropane is unique due to the presence of both bromine and methoxy groups. This combination of functional groups provides a versatile reactivity profile, making it useful in various synthetic applications. The methoxy groups also offer additional stability to the molecule, which can be advantageous in certain reactions.
Propiedades
Número CAS |
1049677-56-6 |
|---|---|
Fórmula molecular |
C6H12Br2O2 |
Peso molecular |
275.97 g/mol |
Nombre IUPAC |
3-bromo-2-(bromomethyl)-1,1-dimethoxypropane |
InChI |
InChI=1S/C6H12Br2O2/c1-9-6(10-2)5(3-7)4-8/h5-6H,3-4H2,1-2H3 |
Clave InChI |
ZLNWUQYSDLPLDM-UHFFFAOYSA-N |
SMILES canónico |
COC(C(CBr)CBr)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


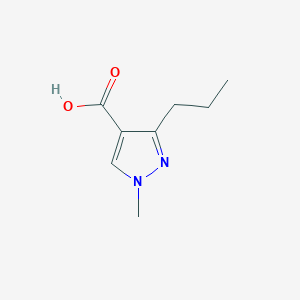
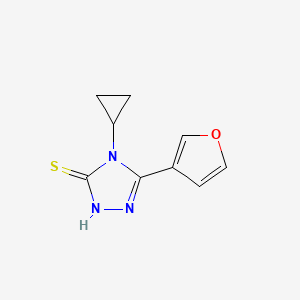
![3-Methyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13155722.png)
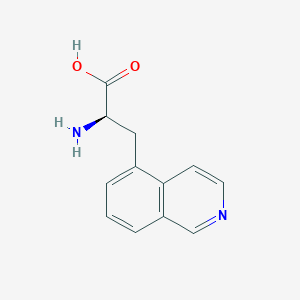


![4-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13155754.png)

![2,3,4,5-tetrahydro-1H-thieno[3,2-e][1,4]diazepine](/img/structure/B13155761.png)
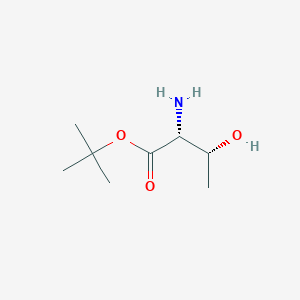
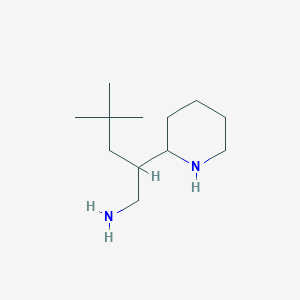
methanol](/img/structure/B13155783.png)
